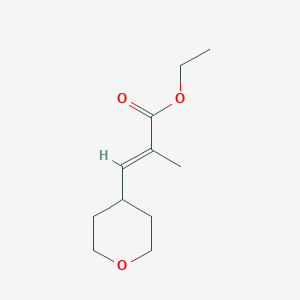

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate

Description

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a methyl group at the α-position and an oxan-4-yl (tetrahydropyran-4-yl) group at the β-position. The oxan-4-yl group is a six-membered cyclic ether, imparting unique electronic and steric properties. The oxan-4-yl substituent may enhance solubility and stability compared to aromatic or polar groups, making it valuable in drug delivery or polymer applications.

Properties

IUPAC Name |

ethyl (E)-2-methyl-3-(oxan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYDOISWJBDTGM-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCOCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCOCC1)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: 2-methyl-3-(oxan-4-yl)prop-2-enoic acid.

Reduction: 2-methyl-3-(oxan-4-yl)propan-2-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The tetrahydropyran ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

Physical Properties

Key Observations :

- The oxan-4-yl group likely improves solubility in both polar and nonpolar media due to its amphiphilic nature.

- Nitro- and cyano-substituted analogs exhibit lower solubility in nonpolar solvents due to strong dipole moments .

Key Observations :

Key Observations :

- Cyano and aromatic substituents are common in pharmacologically active compounds, targeting enzymes or receptors .

- The oxan-4-yl group’s metabolic stability could make it advantageous in prodrug design.

Biological Activity

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate, a compound with the molecular formula C11H18O3, is a derivative of ethyl acrylate characterized by the presence of a tetrahydropyran ring. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This article will explore its biological activity, synthesis, and applications based on diverse sources.

This compound can be synthesized through the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol, typically under reflux conditions with an acid catalyst. The synthesis process can be optimized using continuous flow reactors to enhance yield and purity through purification methods like distillation and crystallization.

The biological activity of this compound is largely attributed to its structural features. The ester group in the compound can undergo hydrolysis to release the active acid form, which may interact with various biomolecular targets. The stability provided by the tetrahydropyran ring influences its reactivity and biological interactions.

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Properties : this compound has been investigated for its antimicrobial effects, showing potential against certain bacterial strains.

- Pharmaceutical Applications : Its unique structure makes it a valuable intermediate in drug development, particularly in synthesizing compounds with enhanced biological activity .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various compounds, including derivatives similar to this compound. Using assays such as ABTS and DPPH, researchers found that certain derivatives exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress management .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated notable inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl Acrylate | Simple ester without a tetrahydropyran ring | Limited biological activity |

| Mthis compound | Methyl ester variant | Similar reactivity |

| 2-methyl-3-(oxan-4-yl)prop-2-enoic acid | Acid form | Potentially higher reactivity |

The presence of the tetrahydropyran ring in this compound distinguishes it from simpler esters like ethyl acrylate, contributing to its unique chemical properties and enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.